![molecular formula C17H14O5 B3006318 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one CAS No. 6468-58-2](/img/structure/B3006318.png)
3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one
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Description
The compound "3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one" is a derivative of the chromen-2-one family, which is characterized by a 2H-chromen-2-one core structure. This family of compounds is known for its diverse biological activities and potential medicinal value. The compound is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied for various properties and activities, such as antibacterial, antioxidant, and COX-2 inhibitory activities .
Synthesis Analysis
The synthesis of chromen-2-one derivatives typically involves the formation of the core 2H-chromen-2-one structure through various chemical reactions. For instance, one study describes the synthesis of 3-methoxyphenyl chromenone crown ethers from dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and methoxyphenylacetic acid in a reaction with NaOAc/Ac2O . Another study reports the synthesis of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one from 4-hydroxy coumarin by refluxing with aromatic aldehydes in the presence of a catalytic amount of piperidine . These methods highlight the versatility in synthesizing chromen-2-one derivatives through various chemical pathways.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives is characterized by the presence of a benzopyran core, which is a fused benzene and pyran ring. The crystal structure of a related compound, 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one, shows that the dimethoxy-substituted benzene ring is twisted relative to the chromenone skeleton, and an intramolecular O—H⋯O hydrogen bond is present . Similarly, the crystal structure of another derivative, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, reveals p-p stacking of aromatic residues, indicating potential intermolecular interactions .
Chemical Reactions Analysis
Chromen-2-one derivatives undergo various chemical reactions, including complexation, redox processes, and heterocyclization. For example, the complexation study of 3-methoxyphenyl chromenone crown ethers with Na+ and K+ ions was conducted using conductometry, demonstrating the ability of these compounds to form complexes . The electrochemical behavior of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives was investigated, showing quasireversible redox processes . Additionally, heterocyclization reactions have been explored, leading to the formation of novel chromene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of methoxy and hydroxy groups can affect the solubility, stability, and reactivity of these compounds. For instance, the stability constants of coumarino crown ether derivatives with Na+ and K+ ions were determined, indicating the influence of substituents on complex stability . The crystallographic studies provide insights into the solid-state properties, such as crystal system, cell constants, and molecular conformation, which are crucial for understanding the material properties of these compounds .
Scientific Research Applications
Crystal Structure Analysis
Research has focused on the crystal structure analysis of compounds related to 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one. For instance, studies on similar compounds, such as 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, have provided detailed insights into their crystal structures, which can be crucial for understanding their chemical behavior and potential applications (Manolov, Ströbele, & Meyer, 2008).
Antibacterial and Antioxidant Properties
Compounds structurally similar to 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one have been synthesized and evaluated for their antibacterial and antioxidant activities. For example, derivatives of 3-((2E)-3(aryl)prop-2-enoyl)-2H-chromen-2-one have shown significant antibacterial activity against certain bacteria like Escherichia coli and Pseudomonas Aeruginosa, as well as varying degrees of antioxidant activities (Al-ayed, 2011).
Synthesis and Molecular Characterization
Various synthesis methods and molecular characterizations of compounds related to 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one have been studied. This includes research on their synthesis processes, characterization by spectroscopic methods, and examination of their chemical properties. Such studies provide valuable information for developing new compounds with potential therapeutic or industrial applications (Svinyarov & Bogdanov, 2015).
Antitumor Activity
Research has also been conducted on the antitumor activities of compounds structurally related to 3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one. For example, derivatives such as 1H-thieno[2,3-c]chromen-4(2H)-one have been synthesized and evaluated for their antitumor properties against various cancer cell lines, demonstrating the potential of these compounds in cancer research and treatment (Yu et al., 2017).
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-12-5-6-13(16(9-12)21-2)14-7-10-3-4-11(18)8-15(10)22-17(14)19/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXZXPKBCGCRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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